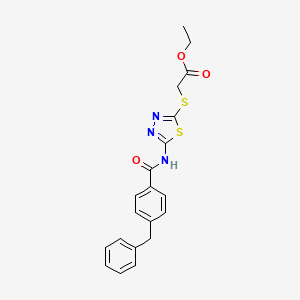

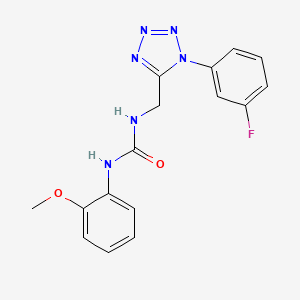

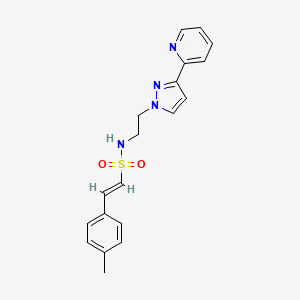

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The benzylbenzamido moiety suggests the presence of a benzamide derivative, which is a common motif in medicinal chemistry due to its bioactivity .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it’s likely that it involves the coupling of a thiadiazole derivative with a benzylbenzamido moiety, possibly through a nucleophilic substitution or a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would confirm the presence of the various functional groups and the overall structure of the molecule.Chemical Reactions Analysis

The compound contains several reactive sites. The benzylic position is activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes such as cell division, intracellular transport, and cell morphology. This compound binds to the colchicine site on tubulin and prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, which leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is its potential as a therapeutic agent for cancer and neurodegenerative diseases. This compound has shown promising results in various preclinical studies, and further studies are needed to evaluate its efficacy and safety in humans. One of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate. One of the future directions is to evaluate the efficacy and safety of this compound in clinical trials for cancer and neurodegenerative diseases. Another future direction is to develop new analogs of this compound with improved pharmacokinetic properties and efficacy. The development of new analogs may also help to overcome the limitations of low solubility in water. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in various scientific research fields.

Conclusion:

This compound is a promising chemical compound that has shown potential applications in various scientific research fields. The synthesis of this compound has been reported in various scientific journals, and its purity has been confirmed using different analytical techniques. This compound has been shown to inhibit the growth of cancer cells and has neuroprotective effects in neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has various biochemical and physiological effects, and further studies are needed to evaluate its efficacy and safety in humans. There are several future directions for the research on this compound, including clinical trials, development of new analogs, and elucidation of its mechanism of action.

Synthesis Methods

The synthesis of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves the reaction of 4-benzylbenzamidothiocarboxylic acid with ethyl bromoacetate in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide to form the thiadiazole ring. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of this compound has been reported in various scientific journals, and the purity of the compound has been confirmed using different analytical techniques.

Scientific Research Applications

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin-microtubule system. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. It has been reported that this compound has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name |

ethyl 2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-2-26-17(24)13-27-20-23-22-19(28-20)21-18(25)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDSZMFKRZVSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

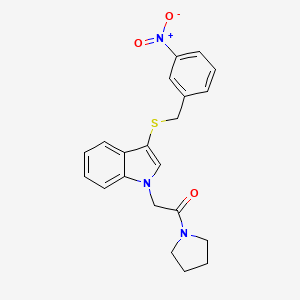

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)

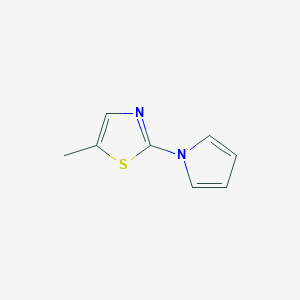

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)

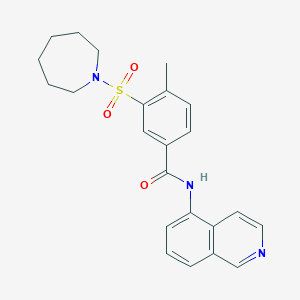

![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)